3-Oxobutyl acetate

Atmospheric Chemistry Environmental Fate Tropospheric Degradation

3-Oxobutyl acetate (CAS 10150-87-5), also known as 4-acetoxy-2-butanone or 1-acetoxybutan-3-one, is an acetate ester derivative of butyl acetate, structurally defined by a ketone (oxo) group at the third carbon position of the butyl chain. This bifunctional compound, with the molecular formula C₆H₁₀O₃ and a molecular weight of 130.14 g/mol, exhibits distinct physicochemical properties, including a density of 1.042 g/mL at 25°C and a boiling point of 184.9°C at 760 mmHg.

Molecular Formula C6H10O3
Molecular Weight 130.14 g/mol
CAS No. 10150-87-5
Cat. No. B159995
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Oxobutyl acetate
CAS10150-87-5
Molecular FormulaC6H10O3
Molecular Weight130.14 g/mol
Structural Identifiers
SMILESCC(=O)CCOC(=O)C
InChIInChI=1S/C6H10O3/c1-5(7)3-4-9-6(2)8/h3-4H2,1-2H3
InChIKeyNWCYECXHIYEBJE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Oxobutyl acetate (CAS 10150-87-5): An Acetate Ester Intermediate for Targeted Chemical and Biochemical Applications


3-Oxobutyl acetate (CAS 10150-87-5), also known as 4-acetoxy-2-butanone or 1-acetoxybutan-3-one, is an acetate ester derivative of butyl acetate, structurally defined by a ketone (oxo) group at the third carbon position of the butyl chain [1]. This bifunctional compound, with the molecular formula C₆H₁₀O₃ and a molecular weight of 130.14 g/mol, exhibits distinct physicochemical properties, including a density of 1.042 g/mL at 25°C and a boiling point of 184.9°C at 760 mmHg . As a metabolite and versatile intermediate, it is utilized in organic synthesis, biochemical research, and drug discovery [2].

Why 3-Oxobutyl Acetate (CAS 10150-87-5) Cannot Be Replaced by Simple Esters: The Functional Impact of the 3-Oxo Group


Substituting 3-oxobutyl acetate with other common esters like butyl acetate or ethyl acetate is scientifically unsound due to the unique bifunctional reactivity conferred by the ketone group at the 3-position. This structural feature, absent in simple alkyl acetates, fundamentally alters the compound's physicochemical properties (e.g., increased polarity and water solubility) and enables distinct reaction pathways, such as serving as a substrate for ketoreductases in biocatalysis or acting as a reactive electrophile in organic synthesis [1]. Generic substitution would therefore compromise reaction selectivity, yield, and the viability of specific biocatalytic or synthetic transformations that rely on this dual functionality [2].

Quantitative Differentiation of 3-Oxobutyl Acetate (CAS 10150-87-5): A Head-to-Head and Cross-Study Evidence Guide


Atmospheric Reactivity: OH Radical Rate Constant Comparison with n-Butyl Acetate

In a direct head-to-head study under simulated tropospheric conditions, the rate constant for the gas-phase reaction of 3-oxobutyl acetate with hydroxyl (OH) radicals was determined relative to n-octane, alongside the parent compound n-butyl acetate. The study provides a quantitative basis for predicting its atmospheric lifetime and environmental persistence compared to the simpler ester .

Atmospheric Chemistry Environmental Fate Tropospheric Degradation

Lipophilicity and Predicted Bioconcentration: LogP Comparison with Parent Butyl Acetate

The introduction of the 3-oxo group significantly reduces the lipophilicity of the acetate ester. This change in physicochemical property directly impacts predictions of absorption, distribution, and bioconcentration, which are critical parameters in drug development and environmental toxicology [1].

ADME Drug Discovery Environmental Toxicology

Reactivity as a Biocidal Agent: Spectrum of Antimicrobial Activity Reported

3-Oxobutyl acetate has been identified as possessing reactive properties that confer biocidal activity against a specific spectrum of bacterial pathogens. This functional activity, linked to the presence of the 3-oxo group, provides a clear differentiation from simple esters like butyl acetate, which lack this reported biocidal capability [1].

Microbial Control Biocide Antibacterial

High-Value Application Scenarios for 3-Oxobutyl Acetate (CAS 10150-87-5) Driven by Differentiating Evidence


Environmental Fate Studies and Atmospheric Chemistry Research

Given its identification as a specific and quantifiable product (15 ± 5% yield) in the OH-radical-initiated degradation of n-butyl acetate, 3-oxobutyl acetate is an essential analytical standard and mechanistic probe for studying the atmospheric fate of ester compounds . Its unique reactivity profile, distinct from the parent ester, makes it a key component in environmental smog chamber experiments and computational models aimed at predicting tropospheric lifetimes and secondary pollutant formation .

Biochemical Research and Drug Discovery as a Metabolite and Probe

With a reduced LogP (0.53) compared to butyl acetate (0.78), 3-oxobutyl acetate exhibits altered pharmacokinetic properties, making it a relevant compound for ADME studies and as a metabolite standard [1]. Its classification as a metabolite by ChEBI and its reported interaction potential with acyl-CoA utilizing enzymes position it as a valuable tool for investigating metabolic pathways and enzyme mechanisms in biochemical and pharmaceutical research .

Microbial Control and Biocide Development Research

The reported biocidal activity of 3-oxobutyl acetate against pathogens such as S. aureus, S. pneumoniae, and M. pneumoniae provides a functional application that is not shared by simple acetate esters [2]. This property makes it a compound of interest for research into new antimicrobial agents and for studying mechanisms of bacterial inhibition, particularly in applications where the reactive 3-oxo group is hypothesized to be the pharmacophore [2].

Organic Synthesis and Precursor Chemistry

As a bifunctional building block containing both an ester and a ketone, 3-oxobutyl acetate serves as a versatile intermediate in the synthesis of more complex molecules, including heterocycles and pharmaceuticals [3]. Its unique reactivity profile, stemming from the 3-oxo group, enables synthetic transformations that are not feasible with simple alkyl acetates, making it a strategic choice for chemoselective reactions and the construction of novel chemical entities [3].

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